Cas no 28336-29-0 (3-O-Methyl Estrone 17-(Ethanediyl Ketal))

3-O-Methyl Estrone 17-(Ethanediyl Ketal) 化学的及び物理的性質
名前と識別子
-
- 3-O-Methyl Estrone 17-(Ethanediyl Ketal)
- 3-O-Methyl Estrone 1
- (8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
- 3-methoxy-13beta-methyl-17,17-(ethylenedioxy)gona-1,3,5(10)-triene
- ZYEPWFOAZRKWFN-ZRNYENFQSA-N
- 28336-29-0
- DTXSID40447450
- SCHEMBL11571900
-
- インチ: InChI=1S/C21H28O3/c1-20-9-7-17-16-6-4-15(22-2)13-14(16)3-5-18(17)19(20)8-10-21(20)23-11-12-24-21/h4,6,13,17-19H,3,5,7-12H2,1-2H3/t17-,18-,19+,20+/m1/s1
- InChIKey: ZYEPWFOAZRKWFN-ZRNYENFQSA-N
- ほほえんだ: CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OC
計算された属性
- せいみつぶんしりょう: 328.20400
- どういたいしつりょう: 328.20384475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- PSA: 27.69000
- LogP: 4.29440
3-O-Methyl Estrone 17-(Ethanediyl Ketal) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M304720-1 g |
3-O-Methyl Estrone 17-(Ethanediyl Ketal) |
28336-29-0 | 1g |
315.00 | 2021-08-03 | ||
TRC | M304720-500mg |
3-O-Methyl Estrone 17-(Ethanediyl Ketal) |
28336-29-0 | 500mg |
$201.00 | 2023-05-17 | ||
TRC | M304720-5g |
3-O-Methyl Estrone 17-(Ethanediyl Ketal) |
28336-29-0 | 5g |
$1596.00 | 2023-05-17 | ||
TRC | M304720-1000mg |
3-O-Methyl Estrone 17-(Ethanediyl Ketal) |
28336-29-0 | 1g |
$385.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483617-500 mg |
3-O-Methyl estrone 17-(ethanediyl ketal), |
28336-29-0 | 500MG |
¥2,858.00 | 2023-07-11 | ||
TRC | M304720-250mg |
3-O-Methyl Estrone 17-(Ethanediyl Ketal) |
28336-29-0 | 250mg |
$150.00 | 2023-05-17 | ||
TRC | M304720-5 g |
3-O-Methyl Estrone 17-(Ethanediyl Ketal) |
28336-29-0 | 5g |
1320.00 | 2021-08-03 | ||
TRC | M304720-500 mg |
3-O-Methyl Estrone 17-(Ethanediyl Ketal) |
28336-29-0 | 500MG |
165.00 | 2021-08-03 | ||
TRC | M304720-2g |
3-O-Methyl Estrone 17-(Ethanediyl Ketal) |
28336-29-0 | 2g |
$735.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483617-500mg |
3-O-Methyl estrone 17-(ethanediyl ketal), |
28336-29-0 | 500mg |
¥2858.00 | 2023-09-05 |
3-O-Methyl Estrone 17-(Ethanediyl Ketal) 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
3-O-Methyl Estrone 17-(Ethanediyl Ketal)に関する追加情報
3-O-Methyl Estrone 17-(Ethanediyl Ketal): A Comprehensive Overview
3-O-Methyl Estrone 17-(Ethanediyl Ketal), also known by its CAS registry number 28336-29-0, is a significant compound in the field of organic chemistry and pharmacology. This compound is a derivative of estrone, a naturally occurring estrogen, with a methyl group attached at the 3-hydroxy position and an ethanediyl ketal group at the 17-keto position. The structural modifications in this compound make it a valuable tool for research and potential therapeutic applications.
The cas no 28336-29-0 designation uniquely identifies this compound in chemical databases, ensuring its accurate identification and reference in scientific literature. The ethanediyl ketal group at the 17-position is particularly interesting as it serves as a protecting group for the keto functionality, which is crucial for maintaining the stability of the molecule during synthesis and storage. This feature makes 3-O-Methyl Estrone 17-(Ethanediyl Ketal) a stable and versatile compound for various chemical transformations.
Recent studies have highlighted the importance of estrone derivatives in hormone replacement therapy (HRT) and endocrine research. The methyl group at the 3-position of estrone alters its pharmacokinetic properties, potentially enhancing bioavailability or reducing side effects. Researchers are actively exploring how these modifications can lead to more effective and safer therapeutic agents for conditions such as menopause, osteoporosis, and hormone-dependent cancers.
The synthesis of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) involves multi-step organic reactions, including esterification, methylation, and ketal formation. These steps require precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the compound and confirm its structure.
In terms of biological activity, cas no 28336-29-0 has shown promising results in preclinical studies. Its ability to bind to estrogen receptors makes it a potential candidate for hormone modulation therapies. Additionally, the presence of the ethanediyl ketal group allows for controlled release mechanisms, which could be advantageous in drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to model the interactions of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) with various biological targets. These computational studies provide insights into its binding affinity, selectivity, and potential toxicity profiles, aiding in the design of more effective derivatives.
The application of cas no 28336-29-0 extends beyond pharmacology into materials science. Its unique structure makes it a candidate for use in polymer synthesis or as a building block in nanotechnology applications. Exploring these possibilities could open new avenues for interdisciplinary research.
In conclusion, cas no 28336-29-0, or 3-O-Methyl Estrone 17-(Ethanediyl Ketal), is a multifaceted compound with significant potential in both medical and industrial fields. Its structural features and biological activity make it a focal point for ongoing research efforts aimed at advancing drug development and material innovation.
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